molecular formula C22H18ClN3O B11130163 4-chloro-N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-chloro-N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11130163
M. Wt: 375.8 g/mol
InChI Key: WMZMSEMPZIDWLY-UHFFFAOYSA-N
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Description

4-chloro-N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a benzamide group, a chloro substituent, and an imidazo[1,2-a]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Another approach includes the use of multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvent-free and catalyst-free conditions has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-chloro-N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem, which are used as hypnotic agents .

Uniqueness

What sets 4-chloro-N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

4-chloro-N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C22H18ClN3O/c1-14-5-7-16(8-6-14)19-21(26-13-3-4-15(2)20(26)24-19)25-22(27)17-9-11-18(23)12-10-17/h3-13H,1-2H3,(H,25,27)

InChI Key

WMZMSEMPZIDWLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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